Bienvenue dans la boutique en ligne BenchChem!

Tertiapin

Kir channel selectivity inward-rectifier

Tertiapin (CAS 58694-52-3) is the gold-standard selective blocker for Kir1.1 (ROMK, IC50 ~2 nM) and Kir3.x (GIRK, IC50 ~8.6 nM) with no cross-reactivity against Kir2.x family members (>1 μM). Unlike non-selective agents such as Ba²⁺ or chloroquine, its unique disulfide-stabilized 21-amino acid structure (Cys3-Cys14, Cys5-Cys18) ensures reproducible, target-specific results essential for ion channel pharmacology, cardiac electrophysiology, and Kir inhibitor benchmarking. For long-term in vivo studies, the oxidation-resistant derivative Tertiapin-Q provides sustained IKACh blockade without QT effects. Insist on the genuine peptide — generic Kir blockers cannot replicate this selectivity fingerprint.

Molecular Formula C106H180N34O23S5
Molecular Weight 2459.1 g/mol
CAS No. 58694-52-3
Cat. No. B1603359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertiapin
CAS58694-52-3
Molecular FormulaC106H180N34O23S5
Molecular Weight2459.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N
InChIInChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1
InChIKeyQWKNGDWCZWKGME-NPHAJLTCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tertiapin (CAS 58694-52-3): Potency and Selectivity Profile for Inward-Rectifier Potassium Channel Research


Tertiapin (CAS 58694-52-3) is a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera) [1]. It is characterized by two disulfide bridges (Cys3-Cys14 and Cys5-Cys18) and a C-terminal amidation [1]. Tertiapin is a potent and selective blocker of inward-rectifier potassium (Kir) channels, particularly G protein-coupled inwardly rectifying potassium channel (GIRK) subtypes (Kir3.x) and renal outer medullary potassium channel (ROMK1; Kir1.1) [2], with nanomolar affinity and no effect on Kir2 family members [3].

Why Tertiapin Cannot Be Replaced by Other Potassium Channel Blockers


Generic substitution of Tertiapin with other potassium channel blockers is scientifically invalid due to its unique target selectivity profile. While many compounds inhibit potassium channels, Tertiapin exhibits high-affinity binding specifically to Kir1.1 and Kir3.x subfamilies while sparing the Kir2.x family [1]. This contrasts sharply with non-selective blockers like barium (Ba²⁺), which inhibit multiple Kir subtypes, or compounds like chloroquine that exhibit off-target effects on IKr [2]. Furthermore, the oxidized form of native Tertiapin (Tertiapin-Q) is functionally distinct in terms of stability [3], meaning that even closely related analogs are not interchangeable without altering experimental outcomes. The quantitative evidence below demonstrates that substituting Tertiapin with a different Kir blocker will compromise target engagement and data reproducibility.

Quantitative Differentiation of Tertiapin from Closest Analogs and Alternatives


Kir Subtype Selectivity: Tertiapin Spares Kir2.x Channels

Tertiapin exhibits high-affinity block of ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4) channels with nanomolar IC50 values (2 nM and 8.6 nM, respectively), while showing no inhibition of the closely related IRK1 (Kir2.1) channel [1]. In contrast, the non-selective blocker barium (Ba²⁺) inhibits all Kir subtypes non-discriminately [2]. This selective profile is critical for isolating specific Kir-mediated currents.

Kir channel selectivity inward-rectifier

Oxidative Stability: Tertiapin vs. Tertiapin-Q

Native Tertiapin contains a methionine residue at position 13 that is susceptible to oxidation, which can reduce its channel-blocking activity [1]. The derivative Tertiapin-Q replaces Met13 with glutamine, rendering it non-oxidizable and functionally stable [2]. While both peptides have nearly identical affinities for Kir1.1 (Ki = 1.3 nM) and Kir3.1/3.4 (Ki = 13.3 nM) , Tertiapin-Q provides consistent activity in long-term experiments where native Tertiapin would degrade.

peptide stability oxidation methionine

Antiarrhythmic Selectivity: Tertiapin Spares IKr

In a sheep model of chronic atrial fibrillation, Tertiapin blocked the acetylcholine-activated inward rectifier potassium current (IKACh) with an IC50 of 60 nM, while having no effect on the rapid delayed rectifier potassium current (IKr) [1]. In contrast, the class III antiarrhythmic dofetilide blocked IKr with an IC50 of 50 nM but did not affect IKACh [1]. This differential selectivity avoids the pro-arrhythmic risk associated with IKr blockade.

atrial fibrillation IKACh IKr

In Vivo Atrial Fibrillation Termination: Tertiapin vs. Propafenone and Dofetilide

In conscious dogs with pacing-induced atrial fibrillation, Tertiapin-Q (12 nmol/kg i.v.) preferentially prolonged atrial effective refractory period (ERP) by approximately 20-30% without affecting ventricular ERP, QT interval, or conduction times [1]. In comparison, propafenone increased atrial conduction time and dofetilide prolonged QT interval, both of which are associated with adverse effects [1]. This atrial-selective action profile distinguishes Tertiapin from clinically used antiarrhythmics.

atrial fibrillation in vivo ERP

Optimal Research and Industrial Applications for Tertiapin Based on Differentiated Evidence


Isolation of Kir1.1 (ROMK) or Kir3.x (GIRK) Currents in Heterologous Expression Systems

Researchers using Xenopus oocytes or mammalian cells expressing specific Kir channels can apply Tertiapin at 2-10 nM to selectively block Kir1.1 or Kir3.1/3.4 without affecting endogenous Kir2.x channels [1]. This selectivity is essential for accurate pharmacological profiling of novel compounds targeting these channels.

Chronic In Vivo Studies of Atrial Fibrillation Mechanisms

In long-term conscious animal models, the oxidation-resistant derivative Tertiapin-Q should be used to maintain consistent IKACh blockade over days or weeks [2]. Its atrial-selective ERP prolongation without QT effects makes it the tool of choice for validating IKACh as a safe antiarrhythmic target [3].

Comparative Pharmacology of Inward Rectifier Blockers

Tertiapin serves as a reference standard for defining subtype selectivity among Kir inhibitors. Its well-characterized IC50 values (2 nM for Kir1.1, 8.6 nM for Kir3.1/3.4, and >1 μM for Kir2.1) [1] provide a benchmark for assessing the selectivity of novel synthetic or natural product Kir blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tertiapin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.